

Bevonescein: Application Notes and Protocols for Peripheral Nerve Repair Studies

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Compound of Interest

Compound Name: Bevonescein

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Introduction

Bevonescein (also known as ALM-488) is a novel fluorescent imaging agent designed for real-time intraoperative visualization of peripheral nerves.[1] It is a peptide-dye conjugate composed of a short-chain amino acid peptide linked to a fluorescein moiety.[2] Administered intravenously, **Bevonescein** selectively binds to the nerve-associated connective tissue, allowing for the clear demarcation of both healthy and degenerated nerve fibers from surrounding tissue under fluorescence imaging systems.[3] This unique property, which is independent of myelination status, presents a significant advantage in peripheral nerve repair studies and surgical procedures where nerve preservation is critical.[3][4] Preclinical and clinical studies have demonstrated its potential to enhance surgical accuracy and improve outcomes in nerve repair.[1][5]

Mechanism of Action

Bevonescein's mechanism of action is based on the selective binding of its peptide component to the extracellular matrix of nerve tissues.[3][4] Following intravenous administration, the compound circulates and accumulates at the target site. The conjugated fluorescein dye is then excited by surgical lighting, causing the nerve tissue to emit a bright green-yellow fluorescence, rendering it highly visible against the darker background of surrounding tissues.[1][2] This process facilitates real-time identification of nerves, including those that have undergone degeneration and demyelination, a common challenge in delayed

nerve repair surgeries.[4][6] **Bevonescein** has a reported half-life of approximately 29 to 72 minutes in humans and is cleared from the body renally within 12 hours, which minimizes systemic exposure.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on **Bevonescein** for peripheral nerve visualization.

Table 1: Preclinical Performance of **Bevonescein** in a Murine Model of Facial Nerve Transection[4]

Parameter	Bevonescein	Oxazine-4 (Myelin-Binding Dye)	p-value
Visibility of Degenerated Nerves	100% (20/20 nerves)	40% (8/20 nerves faintly perceptible)	<0.001
Mean Signal-to-Background Ratio (SBR) for Degenerated Nerves	3.31 ± 1.11	1.27 ± 0.54	<0.001
Mean SBR for Autonomic Nerves	1.77 ± 0.65	1.11 ± 0.14	0.02

Table 2: Clinical Performance of **Bevonescein** in a Phase 1 Trial in Head and Neck Surgery[1][5]

Parameter	Bevonescein (500 mg)	White Light	p-value
Mean Signal-to-Background Ratio (SBR)	2.1 ± 0.8	1.3 ± 0.2	0.003
Improvement in Visible Nerve Length	57% of patients showed >20% improvement	N/A	N/A
Nerve Branches Identified (Mean)	5.73	3.01	<0.0001
Identification Accuracy	47/48	12/48	N/A

Experimental Protocols

Protocol 1: In Vivo Fluorescence Labeling of Degenerated Nerves in a Murine Model

This protocol is based on the methodology used in preclinical studies to evaluate the efficacy of **Bevonescein** in labeling chronically degenerated facial nerves in mice.[\[4\]](#)

1. Animal Model and Surgical Procedure:

- Animal Model: Wild-type mice are used for this study.
- Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
- Surgical Procedure (Nerve Transection):
 - Make a small incision to expose the marginal mandibular branch of the facial nerve.
 - Carefully transect the nerve.
 - Suture the incision and allow the animals to recover.
 - The nerve is allowed to degenerate for a period of five months.[\[4\]](#)

2. Agent Administration:

- After the degeneration period, co-inject the mice intravenously with **Bevonescein** and a control dye (e.g., oxazine-4).

3. Fluorescence Imaging:

- Timing: Perform intraoperative imaging 1-5 hours post-infusion.[1]
- Procedure:
- Anesthetize the mice and re-expose the surgical site.
- Explore the area of the transected and degenerated nerve.
- Use a fluorescence imaging system to visualize the nerves.

4. Image Analysis and Quantification:

- Software: Use image analysis software such as ImageJ for quantitative analysis.[6]
- Signal-to-Background Ratio (SBR) Calculation:
- Capture images under both white light and fluorescence imaging modes.
- In ImageJ, use the freehand selection tool to draw a region of interest (ROI) along the fluorescent nerve segment.
- Measure the mean gray value within the nerve ROI.
- Draw an ROI in the adjacent non-nerve tissue (background).
- Measure the mean gray value of the background ROI.
- Calculate the SBR using the formula: $SBR = \text{Mean gray value of nerve} / \text{Mean gray value of background}$. [4]

Protocol 2: Intraoperative Nerve Visualization in a Clinical Setting (Phase 1 Trial)

This protocol is based on the methodology from the Phase 1 clinical trial of **Bevonescein** in patients undergoing head and neck surgery (NCT04420689).[1][8]

1. Patient Population and Dosing:

- Patient Population: Adult patients scheduled for head and neck surgery (e.g., parotidectomy, thyroidectomy, neck dissection).[1]
- Dosing: Administer a single 500 mg intravenous infusion of **Bevonescein** 1-5 hours prior to the surgical incision.[1][5]

2. Surgical and Imaging Equipment:

- Surgical Microscope: Utilize a surgical microscope equipped with a fluorescence imaging module (e.g., Zeiss Tivato with a Yellow 560 filter).[2]

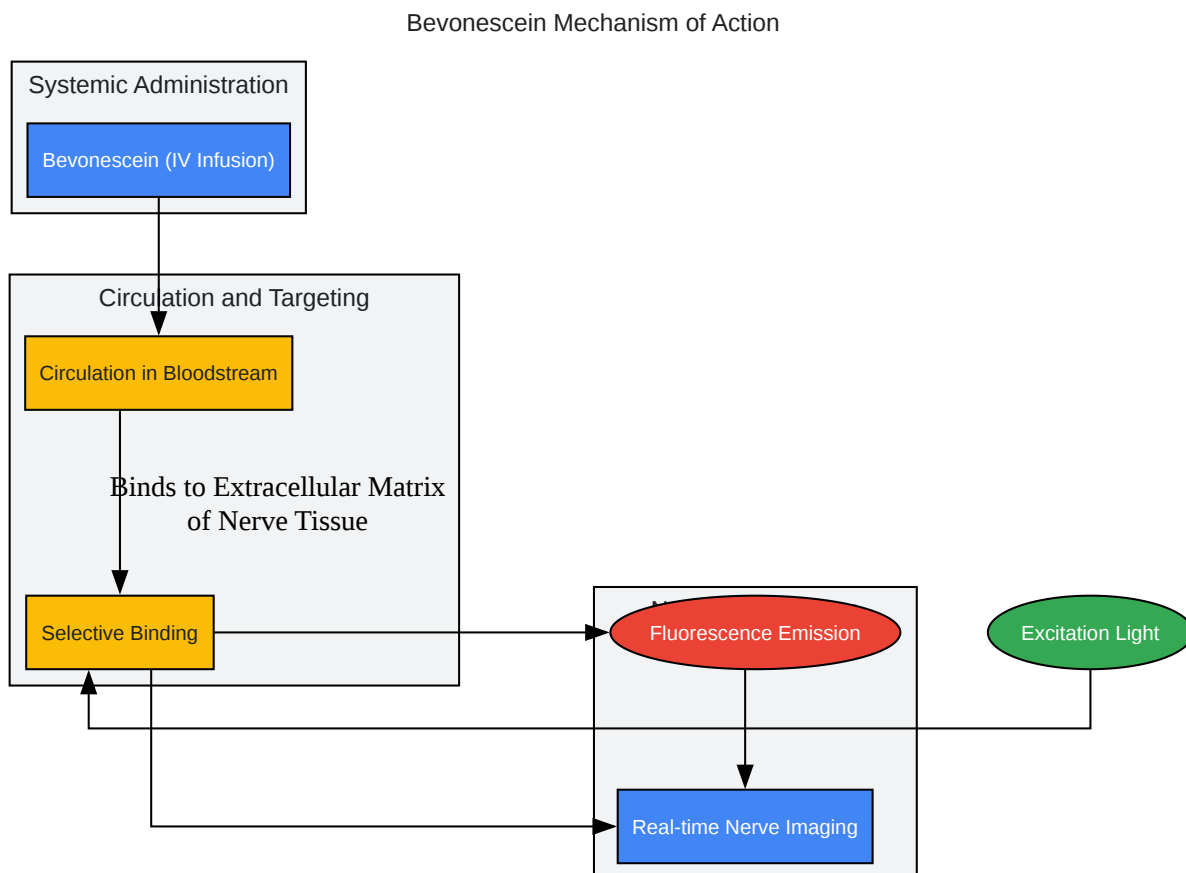
3. Intraoperative Imaging Procedure:

- Perform the surgery under standard white light illumination.
- At the point of expected nerve exposure, switch the microscope to the fluorescence viewing mode.
- Observe the surgical field for bright green-yellow fluorescence indicating the presence of nerve tissue.
- Capture images and videos for documentation and analysis.

4. Data Collection and Analysis:

- Safety: Monitor the patient for any adverse events or infusion-related reactions.[1]
- Efficacy:
- Calculate the SBR of the nerve tissue compared to the surrounding background tissue from the captured fluorescence images, as described in Protocol 1.[1]
- Surgeons can qualitatively assess the nerve conspicuity and the ease of nerve identification compared to white light alone.[2]
- Measure the length of the visualized nerve and the number of identified nerve branches.[5]

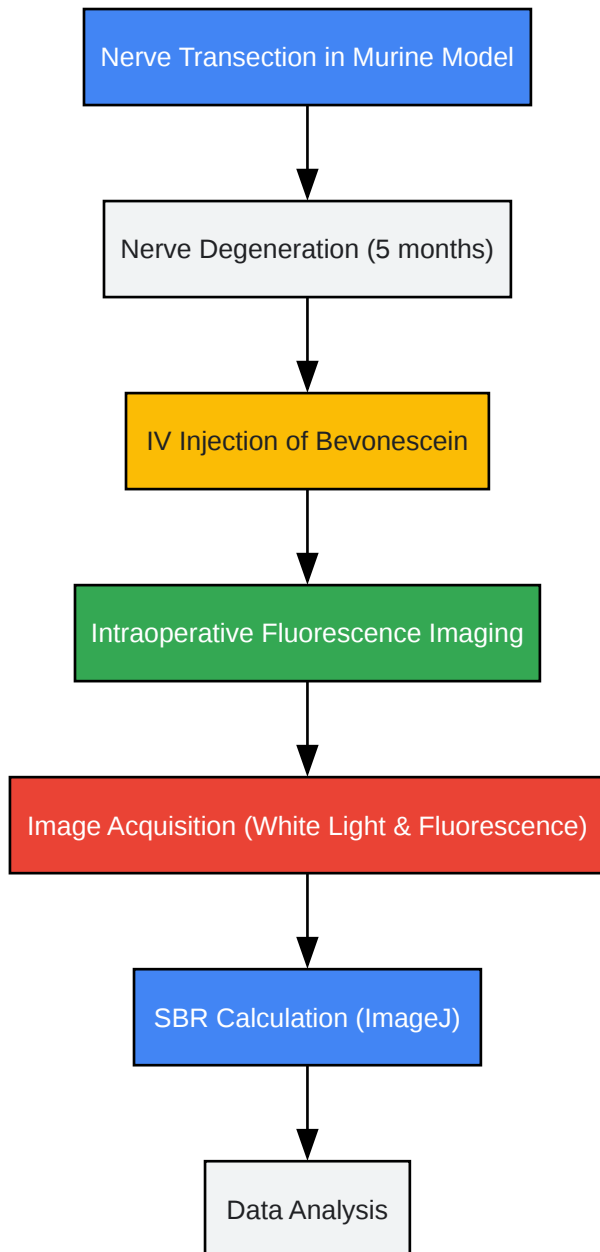
Visualizations



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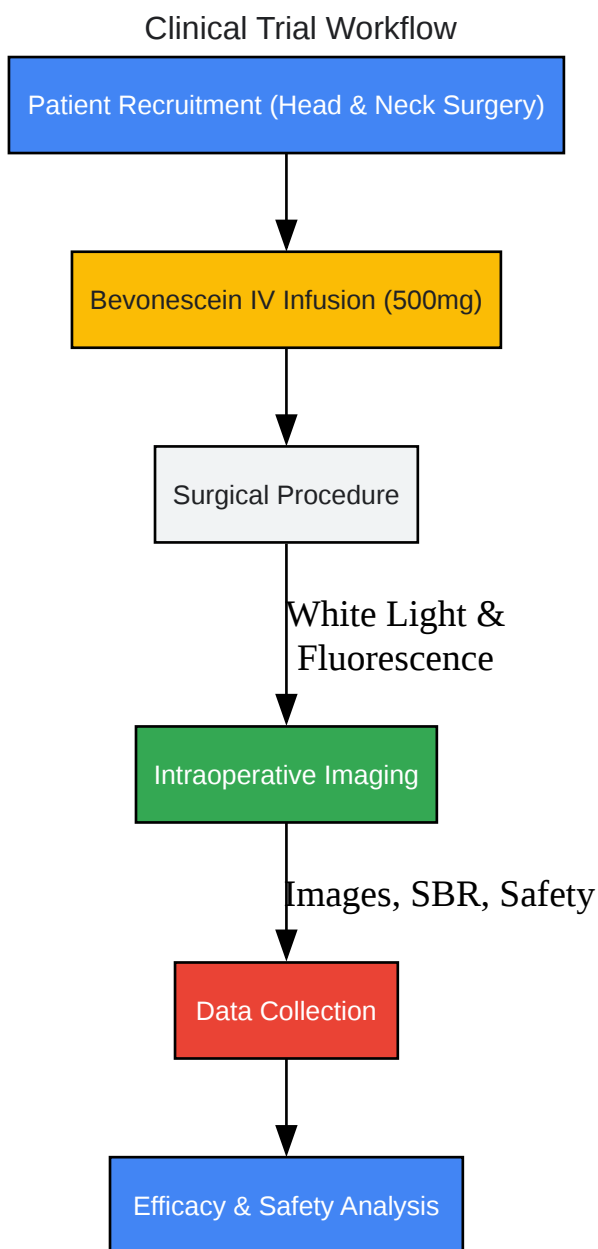
Caption: Mechanism of action for **Bevonescein** in nerve visualization.

Preclinical Experimental Workflow



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Caption: Workflow for preclinical evaluation of **Bevonescsein**.



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Caption: Workflow for the Phase 1 clinical trial of **Bevonescsein**.

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